Cas no 5324-13-0 (2,6-Dibromo-4-chlorophenol)

2,6-Dibromo-4-chlorophenol Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dibromo-4-chlorophenol
- Phenol,2,6-dibromo-4-chloro-
- 4-Chloro-2,6-dibromophenol
- NSC 2863
- Phenol, 2,6-dibromo-4-chloro-
- Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)
- NSC2863
- Phenol,6-dibromo-4-chloro-
- 2,6-dibromo-4-chloro-phenol
- CM11669
- AS03491
- LS11339
- 2,6-bis(bromanyl)-4-chloranyl-phenol
- AM808058
- AK10
- P4TC5SH22G
- 2 pound not6-Dibromo-4-chlorophenol
- AKOS015834869
- NSC-2863
- A829468
- 5324-13-0
- C6H3Br2ClO
- DTXSID40201332
- CS-0140472
- AC-1525
- MFCD00029751
- EN300-1265459
- SCHEMBL7119646
- DS-3589
- F0346-4985
-
- MDL: MFCD00029751
- Inchi: 1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
- InChI Key: WYZQOLPTPZDTIF-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C([H])=C(C=1O[H])Br)Cl
Computed Properties
- Exact Mass: 283.82400
- Monoisotopic Mass: 283.82392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 20.2
Experimental Properties
- Density: 2.166±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 92 ºC (ethanol )
- Boiling Point: 245.0±35.0 ºC (760 Torr),
- Flash Point: 102.0±25.9 ºC,
- Solubility: Very slightly soluble (0.1 g/l) (25 º C),
- PSA: 20.23000
- LogP: 3.57060
2,6-Dibromo-4-chlorophenol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
2,6-Dibromo-4-chlorophenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
2,6-Dibromo-4-chlorophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D211616-25g |
2,6-dibromo-4-chlorophenol |
5324-13-0 | 97% | 25g |
$1980 | 2024-05-24 | |
Apollo Scientific | OR350143-1g |
2,6-Dibromo-4-chlorophenol |
5324-13-0 | 98% | 1g |
£41.00 | 2023-09-02 | |
Life Chemicals | F0346-4985-2.5g |
2,6-dibromo-4-chlorophenol |
5324-13-0 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
eNovation Chemicals LLC | Y0984596-25g |
2,6-Dibromo-4-chlorophenol |
5324-13-0 | 95% | 25g |
$320 | 2024-08-02 | |
Enamine | EN300-1265459-2.5g |
2,6-dibromo-4-chlorophenol |
5324-13-0 | 2.5g |
$1539.0 | 2023-07-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTSX0150-5G |
2,6-dibromo-4-chlorophenol |
5324-13-0 | 95% | 5g |
¥ 765.00 | 2023-04-13 | |
eNovation Chemicals LLC | D959616-25g |
2,6-DIBROMO-4-CHLOROPHENOL |
5324-13-0 | 98% | 25g |
$100 | 2024-06-06 | |
Life Chemicals | F0346-4985-0.5g |
2,6-dibromo-4-chlorophenol |
5324-13-0 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Chemenu | CM116982-25g |
2,6-Dibromo-4-chlorophenol |
5324-13-0 | 95+% | 25g |
$337 | 2021-06-17 | |
Life Chemicals | F0346-4985-1g |
2,6-dibromo-4-chlorophenol |
5324-13-0 | 95%+ | 1g |
$21.0 | 2023-09-07 |
2,6-Dibromo-4-chlorophenol Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Additional information on 2,6-Dibromo-4-chlorophenol
Chemical Profile of 2,6-Dibromo-4-chlorophenol (CAS No. 5324-13-0)
2,6-Dibromo-4-chlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 5324-13-0, is a halogenated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromine and chlorine substituents on a phenolic ring, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2,6-Dibromo-4-chlorophenol consists of a benzene ring substituted with two bromine atoms at the 2- and 6-positions and one chlorine atom at the 4-position. This specific arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of both bromine and chlorine atoms allows for selective modifications via cross-coupling reactions, nucleophilic substitutions, and other organic transformations, which are pivotal in drug discovery and material science applications.
In recent years, 2,6-Dibromo-4-chlorophenol has been extensively studied for its potential applications in medicinal chemistry. Its halogenated aromatic core is a common motif in many pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents. The compound’s ability to serve as a precursor for more complex molecules has made it a subject of interest in academic and industrial research labs.
One of the most compelling aspects of 2,6-Dibromo-4-chlorophenol is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards biological targets. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors hold promise for treating chronic inflammatory diseases by modulating key signaling cascades.
The compound’s reactivity also makes it valuable in materials science, particularly in the synthesis of advanced polymers and conductive materials. The halogen atoms on the phenol ring facilitate polymerization reactions, leading to the formation of high-performance materials with applications in electronics and coatings. Additionally, the electronic properties of 2,6-Dibromo-4-chlorophenol contribute to its potential use in organic semiconductors and light-emitting diodes (OLEDs).
Recent advancements in synthetic methodologies have further expanded the utility of 2,6-Dibromo-4-chlorophenol. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups onto its aromatic core, opening up new avenues for molecular diversification. These methods have been particularly useful in generating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery.
The pharmacological profile of 2,6-Dibromo-4-chlorophenol has been explored through both computational modeling and experimental studies. Virtual screening approaches have identified potential binding interactions between this compound and biological targets, suggesting its suitability for further optimization into lead compounds. Experimental validation through enzyme inhibition assays and cell-based assays has corroborated these findings, highlighting its therapeutic potential.
In addition to its pharmaceutical applications, 2,6-Dibromo-4-chlorophenol has shown promise in environmental chemistry. Its stability under various conditions makes it a candidate for use in disinfectants and antimicrobial agents. Furthermore, research into its degradation products has provided insights into the environmental fate of halogenated aromatic compounds, aiding in the development of sustainable chemical practices.
The synthesis of 2,6-Dibromo-4-chlorophenol typically involves bromination and chlorination reactions on a precursor phenol derivative. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing overall yields. Such improvements are crucial for scaling up production while maintaining cost-effectiveness and environmental compliance.
The safety profile of 2,6-Dibromo-4-chlorophenol is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation or unintended reactions.
In conclusion,2,6-Dibromo-4-chlorophenol (CAS No. 5324-13-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse applications in drug development、material science、and environmental chemistry。 Ongoing research continues to uncover new ways to harness its properties,making it an indispensable tool for scientists worldwide。
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